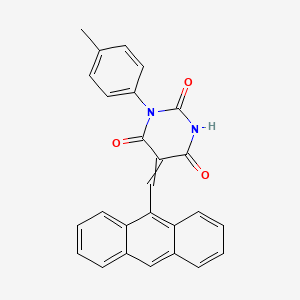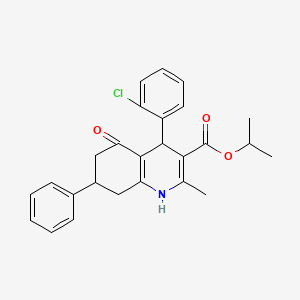![molecular formula C26H17Cl2N3O3 B11696345 N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11696345.png)
N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, acridine, and hydrazide moieties
Preparation Methods
The synthesis of N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the furan and acridine intermediates, followed by their condensation with hydrazide under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as reflux, crystallization, and chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, disrupting their normal function. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar compounds include other hydrazide derivatives and furan-acridine hybrids. What sets N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Similar compounds include:
Properties
Molecular Formula |
C26H17Cl2N3O3 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-16-9-11-18(21(28)13-16)24-12-10-17(34-24)14-29-30-25(32)15-31-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)31/h1-14H,15H2,(H,30,32)/b29-14+ |
InChI Key |
BSIWWYHSOBPSKD-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide](/img/structure/B11696270.png)
![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B11696276.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696285.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11696300.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)
![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)

![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696319.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11696325.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
